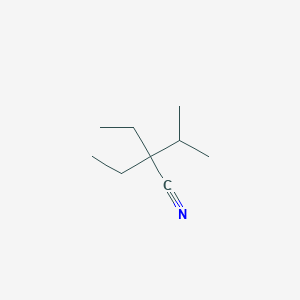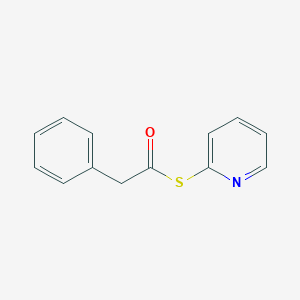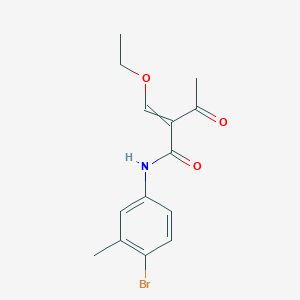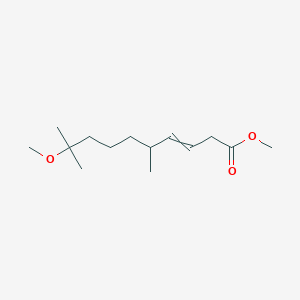![molecular formula C6H4Cl5N B14591495 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene CAS No. 61394-87-4](/img/structure/B14591495.png)
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is a highly chlorinated bicyclic compound that features a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene typically involves the chlorination of 1-azabicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters are crucial for the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while reduction can produce less chlorinated analogs. Oxidation reactions can result in the formation of ketones, aldehydes, or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s highly chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound is similar in structure but contains additional carboxylic acid groups.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the presence of a nitrogen atom within the bicyclic framework.
Eigenschaften
CAS-Nummer |
61394-87-4 |
|---|---|
Molekularformel |
C6H4Cl5N |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2,3,4,7,7-pentachloro-1-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C6H4Cl5N/c7-3-4(8)12-2-1-5(3,9)6(12,10)11/h1-2H2 |
InChI-Schlüssel |
ONPNCMRHNSCEPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)






amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)

